Bisabosqual A
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Overview
Description
Bisabosqual A is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Squalene Synthase Inhibition and Antifungal Activity
Bisabosqual A, discovered in Stachybotrys sp. RF-7260 culture, inhibits squalene synthases from various sources like Saccharomyces cerevisiae, Candida albicans, HepG2 cells, and rat liver. It has broad-spectrum antifungal activity, indicating its potential in developing antifungal agents (Minagawa et al., 2001).
Synthesis for Research Applications
The total synthesis of this compound was achieved, highlighting its potential for further pharmacological study and application. The synthesis process involved a tandem 5-exo, 6-exo radical cyclization, introducing a novel approach for creating complex molecular structures (am Ende et al., 2013).
Structural Elucidation
Detailed structural analysis of this compound and related compounds was conducted using spectroscopic methods and X-ray crystallographic analysis. This elucidation is crucial for understanding its mechanism of action and potential applications (Minagawa et al., 2001).
Novel Bisabosqual Derivatives
Stachybisbins A and B, novel meroterpenoids with a unique seco-bisabosqual skeleton, were isolated from Stachybotrys bisbyi. These compounds, along with their biogenetically related metabolites, were evaluated for cytotoxic activities against various human cancer cell lines, expanding the scope of bisabosqual-related research (Bao et al., 2015).
Tetracyclic Core Synthesis
The synthesis of the alkenyl-substituted tetracyclic core of bisabosquals was explored, contributing to the understanding of its structural complexity and potential for modification in pharmaceutical research (Zhou et al., 2007).
Properties
Molecular Formula |
C23H28O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(7S,8R,11S,12R,13S)-11-hydroxy-7,11-dimethyl-7-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14)-triene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C23H28O5/c1-13(2)6-5-8-23(4)16-7-9-22(3,26)21-18(16)19-17(28-23)10-14(11-24)15(12-25)20(19)27-21/h6,10-12,16,18,21,26H,5,7-9H2,1-4H3/t16-,18+,21-,22+,23+/m1/s1 |
InChI Key |
JBVANMOFCVQYLP-MQRVUQIVSA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H]2CC[C@]([C@H]3[C@@H]2C4=C(O1)C=C(C(=C4O3)C=O)C=O)(C)O)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(C3C2C4=C(O1)C=C(C(=C4O3)C=O)C=O)(C)O)C)C |
synonyms |
bisabosqual A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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